2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride
CAS No.: 1219967-61-9
Cat. No.: VC2831614
Molecular Formula: C16H25Cl2NO
Molecular Weight: 318.3 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride - 1219967-61-9](/images/structure/VC2831614.png)
Specification
CAS No. | 1219967-61-9 |
---|---|
Molecular Formula | C16H25Cl2NO |
Molecular Weight | 318.3 g/mol |
IUPAC Name | 2-[2-(2-chloro-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C16H24ClNO.ClH/c1-12(2)13-6-7-16(15(17)11-13)19-10-8-14-5-3-4-9-18-14;/h6-7,11-12,14,18H,3-5,8-10H2,1-2H3;1H |
Standard InChI Key | XCYYGKHRTOKCEM-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC(=C(C=C1)OCCC2CCCCN2)Cl.Cl |
Canonical SMILES | CC(C)C1=CC(=C(C=C1)OCCC2CCCCN2)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identification
2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride features a piperidine ring with a substituent at position 2, connected via an ethyl linker to a phenoxy group. The phenoxy moiety bears a chloro substituent at position 2 and an isopropyl group at position 4. This arrangement differs from its structural isomer 3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride, which has the piperidine substituent at position 3 and reversed positions of the chloro and isopropyl groups on the phenoxy ring (chloro at position 4 and isopropyl at position 2) . The structural isomer has a molecular formula of C16H25Cl2NO and a molecular weight of 318.3 g/mol, which would be identical for the target compound as they are constitutional isomers .
The structural arrangement of these compounds is significant for their biological activity, as the positions of substituents can dramatically affect receptor binding and pharmacological properties. In related phenoxy compounds, it has been confirmed that sterically hindered substituents in specific positions can preferentially bind to certain receptors, such as 5-HT7R in the case of some analogues . This structure-activity relationship suggests that the precise positioning of functional groups on both the piperidine ring and the phenoxy moiety is crucial for determining the compound's biological interactions and therapeutic potential.
Chemical Identifiers and Properties
For the structural isomer 3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride (CAS No. 1220030-43-2), several chemical identifiers have been established. The IUPAC name is 3-[2-(4-chloro-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride, with the InChI key YBNJAJRLWJTSEZ-UHFFFAOYSA-N . The canonical SMILES notation is represented as CC(C)C1=C(C=CC(=C1)Cl)OCCC2CCCNC2.Cl. These identifiers provide standardized ways to reference the compound in chemical databases and literature, facilitating cross-referencing and structural comparisons with related compounds.
The physical properties of these phenoxypiperidine derivatives are influenced by their chemical structure. The presence of the piperidine ring confers basic properties to the nitrogen atom, which forms the hydrochloride salt. The phenoxy group contributes to the compound's lipophilicity, while the chloro and isopropyl substituents further modify its solubility and membrane permeability. These properties are essential considerations for pharmaceutical applications, as they affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis and Chemical Reactions
Conventional Synthetic Routes
The synthesis of phenoxypiperidine derivatives typically follows multi-step procedures that require careful consideration of reaction conditions and reagent selection. For compounds analogous to 2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride, traditional synthetic routes often involve the alkylation of substituted phenols with epichlorohydrin followed by reaction with the appropriate piperidine derivative . This classical approach typically employs biphasic conditions and often requires extended reaction times, excess reagents, and subsequent purification steps using column chromatography .
When performing these reactions in solution, side products can form in significant amounts (20-35%), necessitating more complex purification procedures . The classical synthesis in refluxing ethanol, for instance, typically requires 4 hours with excess reagents and subsequent purification on silica gel. These conventional methods, while effective, present challenges in terms of sustainability, efficiency, and environmental impact, prompting the exploration of alternative synthetic approaches that minimize resource consumption and waste generation.
Pharmacological Properties and Applications
Receptor Binding and Biological Activity
Phenoxypiperidine derivatives like 2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride are of interest in pharmaceutical research due to their potential interaction with various biological targets. Similar compounds have demonstrated activity against specific receptors or ion channels, making them valuable scaffolds for drug development. In particular, some structurally related phenoxy derivatives have shown binding affinity for serotonin receptors, with those bearing sterically hindered substituents in specific positions displaying preferential binding to 5-HT7 receptors .
The pharmacological profile of these compounds is heavily influenced by their structural characteristics. The position of substituents on the phenoxy ring and the piperidine moiety can significantly alter their receptor binding specificity and potency. For instance, compounds bearing sterically hindered substituents in the 2-position of the phenoxy group have demonstrated preferential binding to certain receptor subtypes . This structure-activity relationship underscores the importance of precise molecular architecture in determining the biological activity of these compounds and highlights the potential significance of the specific arrangement in 2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride.
Analytical Characterization
Spectroscopic Analysis
Comprehensive analytical characterization is essential for confirming the structure and purity of phenoxypiperidine derivatives. For related compounds like 2-((2-Iodophenoxy)methyl)oxirane, nuclear magnetic resonance (NMR) spectroscopy has been employed to elucidate structural details . 1H NMR analysis typically reveals characteristic signals corresponding to aromatic protons, alkyl linker protons, and those associated with the piperidine ring. 13C{1H} NMR further confirms the carbon framework through distinct signals for aromatic, alkoxy, and aliphatic carbons .
For the structural isomer of our target compound, high-resolution mass spectrometry (HRMS) using electrospray ionization time-of-flight (ESI-TOF) has been utilized to confirm molecular composition . Additional analytical techniques such as infrared spectroscopy (IR) can provide valuable information about functional groups present in the molecule, while ultra-performance liquid chromatography/mass spectrometry (UPLC/MS) offers insights into compound purity and retention characteristics . These analytical approaches collectively enable thorough characterization of the compound's structural and physicochemical properties.
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